![molecular formula C17H13Cl2N3O2S B2764757 2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide CAS No. 1825519-36-5](/img/structure/B2764757.png)
2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide
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Description
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some demonstrating higher inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity comparable to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Synthesis of new pyridine derivatives has led to compounds with variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds are based on 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlighting the potential of heterocyclic compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position has produced compounds with potential as antisecretory and cytoprotective antiulcer agents. Although not all synthesized compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and hydrochloric acid-induced ulcer models, comparable to established antiulcer drugs (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Anticancer and Antioxidant Activity
The synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives containing selenium, has been explored for their efficiency in dyeing polyester fabrics. These compounds exhibit high in vitro screening for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential application in the development of sterile and/or biological active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel in hydrochloric acid, showing good inhibition efficiency. These studies indicate the potential use of similar heterocyclic compounds in protecting metals from corrosion, contributing to materials science and engineering (Chaitra, Shetty Mohana, & Tandon, 2016).
properties
IUPAC Name |
2,6-dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-9-3-5-13(24-2)11(7-9)12-8-25-17(20-12)22-16(23)10-4-6-14(18)21-15(10)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPZPGZMAYTLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide |
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